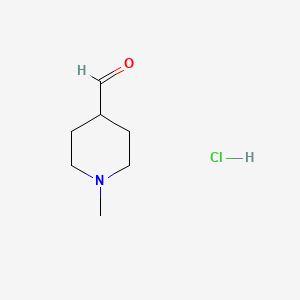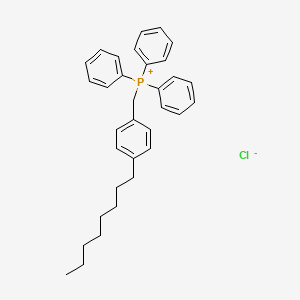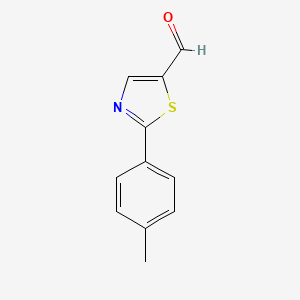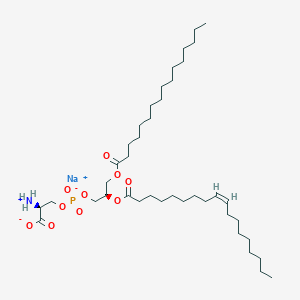
POPS-Na
Overview
Description
Molecular Structure Analysis
The molecular formula of POPS-Na is C40H75NNaO10P . Its InChI Key is RQYKXRYGZHMUSU-JEAFVVATSA-M . The exact molecular structure would require more specific scientific resources to determine.Physical And Chemical Properties Analysis
POPS-Na is a phospholipid with a molecular weight of 784.00 . It’s a negatively charged membrane lipid . More specific physical and chemical properties would require additional scientific resources to determine.Scientific Research Applications
Sorption and Separation
POPS-Na has been identified as a prime candidate for carbon dioxide capture, separation, and conversion due to its permanent porosity, structural tunability, and stability . These properties make POPS-Na suitable for gas capture and separation applications, particularly in CO2 sequestration efforts to mitigate climate change impacts.
Energy Storage
In the field of energy storage, POPS-Na demonstrates potential due to its high surface area and tunable porosity . It can be used in hydrogen storage and as an electrode material in batteries, contributing to the development of more efficient energy storage systems .
Biomedical Applications
POPS-Na shows promise in biomedical applications , including drug delivery and cancer theranostics . Its high surface area and pore size engineering make it ideal for loading and targeted delivery of therapeutic agents, while its stimuli-responsive degradability and negligible toxicity are crucial for biomedical use .
Optical Devices
The application of POPS-Na in optical devices is based on its lightweight and superior inherent porosity , which can be utilized in the development of optical sensors and particle spectrometers . These devices can benefit from the material’s stability and tunable structures .
Catalysis
POPS-Na serves as a metal-free heterogeneous organocatalyst in green chemistry. It can be used for acid, base, and hydrogen bonding catalysis , as well as chiral catalysis and CO2 utilization , offering a sustainable alternative to traditional catalysts .
Photocatalysis
In photocatalysis, POPS-Na can facilitate chemical transformations and water splitting under visible light. Its tunable electronic properties and pore structures allow for the design of task-specific photocatalysts, enhancing the efficiency of photocatalytic processes .
Drug Delivery
The nanoscale version of POPS-Na is particularly effective in drug delivery systems , especially for cancer treatment . Its ability to load drugs, provide targeted delivery, and respond to stimuli makes it a valuable tool in the development of advanced cancer theranostics .
Cancer Theranostics
Lastly, POPS-Na’s role in cancer theranostics is significant due to its physicochemical characteristics that support drug loading, targeted delivery, and combination therapy . It offers a platform for the future development and clinical translation of nanomedicines designed to address the challenges of cancer treatment .
Safety and Hazards
Future Directions
Future research on POPS-Na and similar compounds will likely focus on understanding their global sources, emissions, and transport mechanisms . There is also a need to understand the various biogeochemical and geophysical cycles under anthropogenic pressures to accurately predict the global fate of such compounds . The interactions among global carbon cycling, water cycling, and POP cycling will be a new research direction for better understanding the adaptation of ecosystems to climate change .
properties
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKXRYGZHMUSU-JEAFVVATSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NNaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are Persistent Organic Pollutants (POPs)?
A1: POPs are toxic chemicals that persist in the environment, resist degradation, bioaccumulate in organisms, and can be transported long distances through air and water. [, , ]
Q2: What are some examples of POPs?
A2: Examples include:* Pesticides like DDT and Endosulfan []* Industrial chemicals like PCBs [, ]* By-products of industrial processes like dioxins and furans []
Q3: Why are POPs a concern?
A3: They can have serious health effects on humans and wildlife, including:* Cancer []* Reproductive problems* Immune system damage* Endocrine disruption [, ]
Q4: How are POPs transported in the environment?
A4: POPs can be transported long distances through the atmosphere, water, and migratory species. Temperature plays a role in their volatilization from soil. [, , ]
Q5: How do POPs accumulate in organisms?
A5: POPs are lipophilic, meaning they dissolve in fats. They accumulate in fatty tissues of organisms and can biomagnify up the food chain, leading to higher concentrations in top predators. [, ]
Q6: What is the role of vegetation in the distribution of POPs?
A6: Vegetation can act as both a sink and a source of POPs. Plants can absorb POPs from the air and soil, and different plant species have different accumulation potentials. [] For example, coniferous trees tend to accumulate more POPs than grasses. [] Factors influencing uptake include the octanol-water partition coefficient (KOW) of the POP and the mechanism of uptake (e.g., dry deposition versus diffusion). []
Q7: How are POPs measured in environmental samples?
A7: Various analytical techniques are used to measure POPs, including gas chromatography coupled with mass spectrometry (GC/MS). [, ]
Q8: Can you provide an example of a method development for POP analysis?
A8: One study developed a new method using direct immersion solid-phase microextraction (DI-SPME) coupled with GC/MS for the simultaneous extraction of endosulfan and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in water samples. []
Q9: What are some methods for remediating POPs in the environment?
A9: Remediation methods include:* Phytoremediation: Using plants to remove, degrade, or contain contaminants [, ]* Adsorption: Using materials like carbon nanotubes, modified bentonite, and vermiculite to remove POPs from water []
Q10: What are some ongoing research areas related to POPs?
A10: Research continues on:* Understanding the long-term effects of POPs on human health and the environment* Developing more effective and sustainable remediation technologies* Monitoring POP levels in various environmental compartments
Q11: What are some international agreements aimed at reducing POPs?
A11: The Stockholm Convention is a global treaty aimed at eliminating or reducing the release of POPs into the environment. []
- Structure-Activity Relationship (SAR): Understanding how the chemical structure of a compound relates to its biological activity is crucial in drug discovery []. This principle is also relevant to environmental toxicology, where slight changes in a POP's structure can significantly alter its toxicity and persistence.
- Analytical Method Validation: Accurate and reliable analytical methods are essential for quantifying drug concentrations in biological samples and ensuring drug quality and safety []. This principle is mirrored in environmental analytical chemistry for the reliable measurement of POPs.
- Toxicity and Safety: Evaluating the potential toxicity of a new drug is paramount in pharmaceutical development []. Similarly, understanding the ecotoxicological effects of POPs on various organisms is crucial for assessing their environmental risk.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



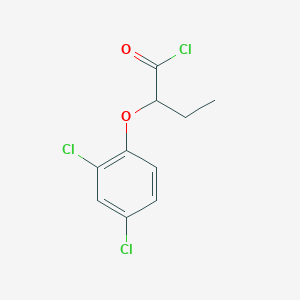

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)
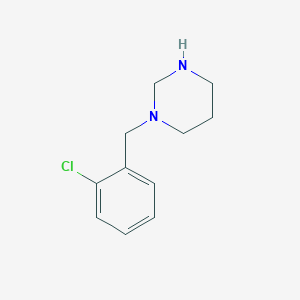

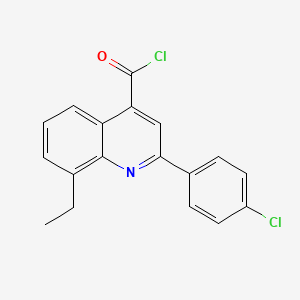
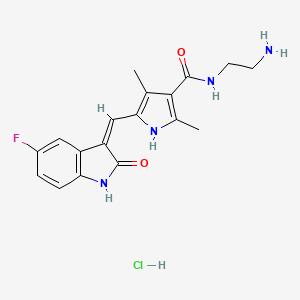
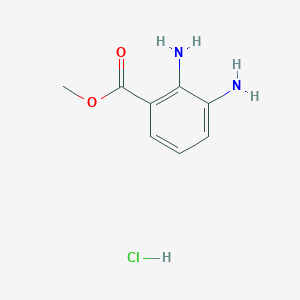
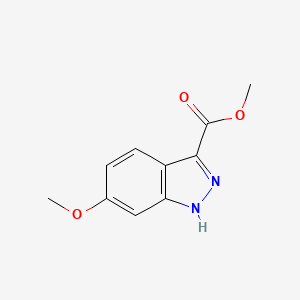
![Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1420749.png)
